molecular formula C13H19ClN4OS B1455125 Ethyl Thiamine CAS No. 3505-34-8

Ethyl Thiamine

Cat. No. B1455125
CAS RN: 3505-34-8
M. Wt: 314.84 g/mol
InChI Key: POIUCXXQCMUBCW-UHFFFAOYSA-M
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Description

Thiamine, also known as Vitamin B1, is a water-soluble vitamin that plays a pivotal role in the metabolism of glucose, proteins, and lipids in the human body . It is an essential micronutrient, meaning that it cannot be synthesized by the body and must be obtained through dietary sources or supplements . Structurally, Thiamine is composed of a thiazole ring and an aminopyrimidine ring, connected by a methylene bridge .


Synthesis Analysis

Thiamine diphosphate (ThDP), an enzyme cofactor important in the metabolism of carbohydrates, amino acids, and other organic molecules, is synthesized de novo by certain bacteria, archaea, yeast, fungi, plants, and protozoans . In humans, Thiamine is absorbed through the small intestine, where it is hydrolyzed into its free form by the enzyme phosphatase .


Molecular Structure Analysis

Thiamine consists of a thiazole/thiazolium ring [5- (2-hydroxyethyl)-4-methylthiazole, THZ] linked by a methylene bridge to an aminopyrimidine ring (2-methyl-4-amino-5-hydroxymethylpyrimidine, HMP) .


Chemical Reactions Analysis

Thiamine is susceptible to degradation due to heat, light, alkaline pH, and sulfites . The degradation kinetics of thiamine have been studied, and it was found that Thiamine was significantly more stable in pH 3 than in pH 6 solutions .


Physical And Chemical Properties Analysis

Thiamine is a water-soluble vitamin . It is soluble in water, methanol, and glycerol, but practically insoluble in less polar organic solvents .

Scientific Research Applications

Thiamine's Role in Metabolic Processes

Ethyl thiamine, a derivative of thiamine (vitamin B1), plays a crucial role in various metabolic processes. It acts as a cofactor for several enzymes, notably in energy metabolism. Thiamine deficiency, commonly known as beriberi, has both clinical and subclinical manifestations. Reliable biomarkers of thiamine status, like erythrocyte transketolase activity, are essential for assessing thiamine levels in the body. This is significant in understanding the role of ethyl thiamine in metabolic processes and energy production (Jones et al., 2020).

Enzymatic Hydrolysis and Metabolism

Ethyl thiamine's impact on enzymatic hydrolysis, specifically in relation to thiamine, is noteworthy. Studies involving compounds like O,S-diacetyl thiamine indicate the importance of thiamine derivatives in enzymatic reactions and metabolism. This includes the hydrolysis of lower thioesters and the understanding of how ethyl thiamine might behave under similar conditions (Suzuoki-Ziró & Suzuoki-Tuneko, 1954).

Thiamine Deficiency in HIV-Positive Patients

Research demonstrates that thiamine deficiency, including deficiencies of its derivatives like ethyl thiamine, is more common in HIV-positive patients than previously believed. The study underscores the importance of thiamine in the health of such patients, potentially influencing the research applications of ethyl thiamine in similar scenarios (Müri et al., 1999).

Thiamine and Gadolinium Nanoparticles in Cancer Therapy

Thiamine-coated gadolinium nanoparticles show promise in targeting cancer cells that express thiamine transporters. This application opens up potential avenues for the use of ethyl thiamine in similar nanoparticle-based therapies, particularly in targeting specific types of cancer cells (Oyewumi et al., 2003).

Role in Systemic Acquired Resistance in Plants

Thiamine, including its derivatives, is vital in plant biology, especially in inducing systemic acquired resistance (SAR) against various pathogens. This aspect can influence agricultural practices and the development of disease-resistant crops. The application of ethyl thiamine in similar contexts could be beneficial for enhancing plant immunity and resistance (Ahn et al., 2005).

properties

IUPAC Name

2-[3-[(4-amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N4OS.ClH/c1-3-12-15-6-10(13(14)16-12)7-17-8-19-11(4-5-18)9(17)2;/h6,8,18H,3-5,7H2,1-2H3,(H2,14,15,16);1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIUCXXQCMUBCW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C(=N1)N)C[N+]2=CSC(=C2C)CCO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747774
Record name 3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Thiamine

CAS RN

3505-34-8
Record name 3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
T SHIMIZU, K MAKINO - The Journal of Vitaminology, 1961 - jstage.jst.go.jp
… It was thus presumed that ethylthiamine was probably converted to ethyl thiamine pyrophosphate in vivo, having a low cocarboxylase activity. It has been reperted by Kusch et al.(2), …
Number of citations: 2 www.jstage.jst.go.jp
J Crosby, GE Lienhard - Journal of the American Chemical …, 1970 - ACS Publications
This paper reports the kinetics of the hydrogen-deuterium exchange of 3, 4-dimethylthiazolium ion (1) in ethanol and the kinetics of the breakdown of 2-(l-carbethoxy-l-hydroxyethyl)-3, 4-…
Number of citations: 128 pubs.acs.org
J Crosby, R Stone, GE Lienhard - Journal of the American …, 1970 - ACS Publications
Previous investigationshave indicated that the thiamine pyrophosphate-dependent enzymatic de-carboxylation of pyruvate to acetaldehyde proceeds via the decarboxylation of 2-(l-…
Number of citations: 212 pubs.acs.org
PC Heinrich, H Steffen, P Janser… - European Journal of …, 1972 - Wiley Online Library
… The phosphorylation mixture of 2‘-ethyl thiamine and pyrithiamine was separated by means of Dowex anion-exchange resin [7]. The phosphate mixtures of oxythiamine, …
Number of citations: 100 febs.onlinelibrary.wiley.com
CP Heinrich, D Schmidt, K Noack - European Journal of …, 1974 - Wiley Online Library
… The diphosphates of Zl-ethylthiamine, oxythiamine, pyrithiamine and tetrahydrothiamine were prepared as previously described [5]. Indole-3-acetic acid (XV) was obtained from Fluka (…
Number of citations: 11 febs.onlinelibrary.wiley.com
T Matsukawa, H Kawasaki, T Iwatsu… - The Journal of …, 1954 - jstage.jst.go.jp
… from ethylthiamine … 1) To a solution of 3.4g of thiamine hydrochloride (or 3.5g of ethylthiamine hydrochloride) in ca. 10 … (E) To a solution of 1g of thiamine hydrochloride (or ethyl-thiamine …
Number of citations: 16 www.jstage.jst.go.jp
RH Dougherty, WY Cobb - Journal of Agricultural and Food …, 1970 - ACS Publications
The various forms of thiamine in the dormant peanut cotyledon were characterized. The ratio of un-phosphorylated to phosphorylated forms by thio-chrome analysis was 64 to 36. …
Number of citations: 7 pubs.acs.org
FW Hulla, H Fasold - 1971 - inis.iaea.org
Human erythrocyte transketolase (sedoheptulose-7-phosphate: D-glyceraldehyde-3-phosphate giycolaldehyde-transferase) was purified BZOO-fold and some of its properties are …
Number of citations: 0 inis.iaea.org
L Brehm, O Frank, M Jünger, M Wimmer… - Journal of agricultural …, 2019 - ACS Publications
… To get a different type of labeling into the pyrimidine moiety, ethyl thiamine (16, Figure 1) … should be formed by ethyl thiamine as well as by thiamine. By heating ethyl thiamine and 13 C …
Number of citations: 11 pubs.acs.org
CJ Ricketts, JA Minton, J Samuel, I Ariyawansa… - Acta …, 2006 - Wiley Online Library
… It remains unclear whether a lipophilic preparation of thiamine with enhanced bioavailability (benzoyloxy-ethyl-thiamine; Bioindustria, Novi Ligure, Italy) might increase intracellular …
Number of citations: 99 onlinelibrary.wiley.com

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